molecular formula C20H10O2S B8744046 Anthra[2,3-b]benzo[d]thiophene-7,12-dione CAS No. 13781-50-5

Anthra[2,3-b]benzo[d]thiophene-7,12-dione

Cat. No.: B8744046
CAS No.: 13781-50-5
M. Wt: 314.4 g/mol
InChI Key: GTQCZMZQLQCVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthra[2,3-b]benzo[d]thiophene-7,12-dione is a useful research compound. Its molecular formula is C20H10O2S and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

13781-50-5

Molecular Formula

C20H10O2S

Molecular Weight

314.4 g/mol

IUPAC Name

10-thiapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene-14,21-dione

InChI

InChI=1S/C20H10O2S/c21-19-12-6-1-2-7-13(12)20(22)16-10-18-14(9-15(16)19)11-5-3-4-8-17(11)23-18/h1-10H

InChI Key

GTQCZMZQLQCVNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C4C(=C3)C5=CC=CC=C5S4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The synthesis of the anthra[2,3-b]benzo[d]thiophene unit with added trialkylsilylethynyl groups is shown in Scheme 1. Commercially available dibenzothiophene undertakes a Friedel-Crafts reaction with phthalic anhydride to give 2-(2′-carboxybenzoyl)dibenzothiaphene. The acid is then treated with aluminum chloride and phosphorus pentachloride to yield anthra[2,3-b]benzo[d]thiophene-7,12-dione. The dione is alkylated with the lithium salt of the trialkylsilylacetylene reagent followed by aromatisation utilising tin (II) chloride under acidic conditions to give 7,12-bis(trialkylsilylethynyl)anthra[2,3-b]benzo[d]thiophene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of 2-(o-carboxybenzoyl)dibenzothiophene (35.6 g, 107 mmol) and phosphorus pentachloride (33.5 g, 161 mmol) in anhydrous 1,2-dichlorobenzene (430 cm3) is added aluminum chloride (21.4 g, 161 mmol). The mixture is then heated at 140° C. for 17 hours. The reaction mixture cooled to 23° C. and the solvent removed under vacuum to give a black solid. Acetone (500 cm3) is added and the mixture filtered to give a green/yellow solid which is dried under vacuum. To the solid is added dichloromethane (1000 cm3) and the mixture heated. The hot mixture is passed through a very short plug of silica (dichloromethane) to give anthra[2,3-b]benzo[d]thiophene-7,12-dione as a yellow solid (5.43 g, 16%). MS m/z 314 (M+). 1H NMR (300 MHz, CDCl3) 9.04 (s, 1H), 8.73 (s, 1H), 8.31-8.41 (m, 3H), 7.86-7.93 (m, 1H), 7.78-7.85 (m, 2H), 7.50-7.61 (m, 2H); 13C NMR (75 MHz, CDCl3) 183.1, 182.8, 145.3, 141.3, 139.9, 134.7, 134.2, 134.1, 133.9, 133.8, 131.1, 129.9, 128.8, 127.4, 125.5, 123.2, 123.1, 122.4, 120.8.
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.